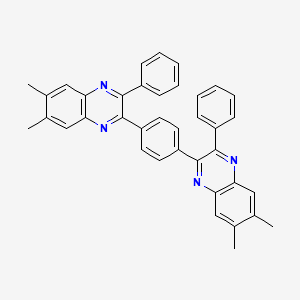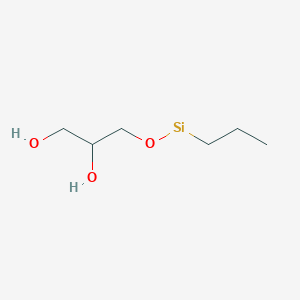
CID 57061328
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(Propylsilyl)oxy]propane-1,2-diol is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of a propylsilyl group attached to a propane-1,2-diol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Propylsilyl)oxy]propane-1,2-diol typically involves the reaction of propane-1,2-diol with a propylsilylating agent. One common method is the reaction of propane-1,2-diol with propylchlorosilane in the presence of a base such as triethylamine. The reaction is usually carried out under an inert atmosphere to prevent moisture from interfering with the reaction .
Industrial Production Methods
Industrial production of 3-[(Propylsilyl)oxy]propane-1,2-diol follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically purified using distillation or chromatography techniques to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions
3-[(Propylsilyl)oxy]propane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The silyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 3-[(Propylsilyl)oxy]propane-1,2-diol can yield aldehydes or ketones, while reduction can produce primary or secondary alcohols .
Scientific Research Applications
3-[(Propylsilyl)oxy]propane-1,2-diol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organosilicon compounds.
Biology: The compound is studied for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of certain diseases.
Mechanism of Action
The mechanism by which 3-[(Propylsilyl)oxy]propane-1,2-diol exerts its effects involves its interaction with specific molecular targets. The silyl group can interact with various enzymes and receptors, modulating their activity. The compound can also participate in hydrogen bonding and other non-covalent interactions, influencing its biological activity .
Comparison with Similar Compounds
Similar Compounds
3-Benzyloxy-1,2-propanediol: Similar in structure but with a benzyloxy group instead of a propylsilyl group.
3-(2-Ethylhexyloxy)propane-1,2-diol: Contains an ethylhexyloxy group, differing in the alkyl chain length and branching
Uniqueness
3-[(Propylsilyl)oxy]propane-1,2-diol is unique due to the presence of the propylsilyl group, which imparts distinct chemical properties such as increased hydrophobicity and stability. This makes it particularly useful in applications where these properties are desirable .
Properties
Molecular Formula |
C6H14O3Si |
|---|---|
Molecular Weight |
162.26 g/mol |
InChI |
InChI=1S/C6H14O3Si/c1-2-3-10-9-5-6(8)4-7/h6-8H,2-5H2,1H3 |
InChI Key |
GKEJIYRMWLFTSS-UHFFFAOYSA-N |
Canonical SMILES |
CCC[Si]OCC(CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


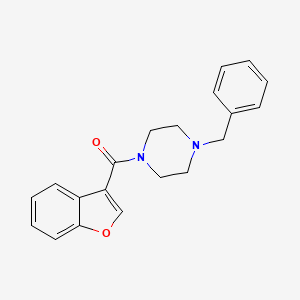
![Silane, bis[2,6-bis(trifluoromethyl)phenyl]difluoro-](/img/structure/B12609732.png)
![N-[(Cyclopent-1-en-1-yl)methyl]-N-(prop-2-en-1-yl)butan-1-amine](/img/structure/B12609737.png)
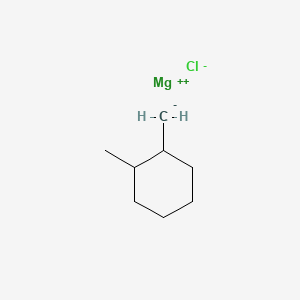
![2,4-Bis[4-(trifluoromethyl)phenyl]thiophene](/img/structure/B12609748.png)
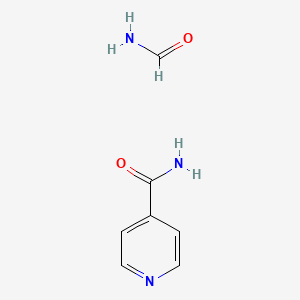
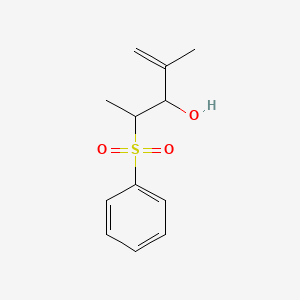
![(2S)-N-(tert-Butyl)-2-{[4-({[5-(phenylsulfonyl)-2-(trifluoromethyl)phenyl]sulfonyl}amino)piperidin-1-yl]carbonyl}pyrrolidine-1-carboxamide](/img/structure/B12609768.png)
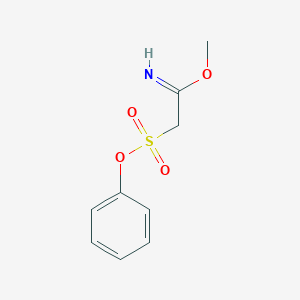
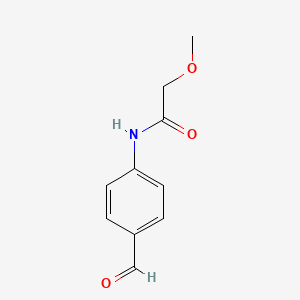
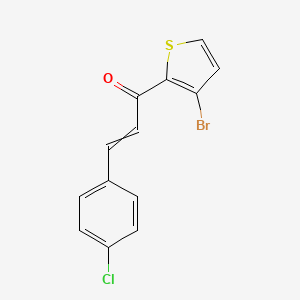
![4,5-Diphenyl-2-[(trimethylstannyl)sulfanyl]-1,3-oxazole](/img/structure/B12609795.png)

